molecular formula C11H14Cl2N2O3 B1424579 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1219957-02-4

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Cat. No.: B1424579
CAS No.: 1219957-02-4
M. Wt: 293.14 g/mol
InChI Key: YKHQORYRMODTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O3 and a molecular weight of 293.14 g/mol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and medicine.

Biochemical Analysis

Biochemical Properties

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with specific enzymes, altering their catalytic activity and affecting the overall biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also interact with transcription factors, influencing gene expression and altering cellular responses. The precise molecular mechanisms depend on the specific biomolecules involved and the context of the biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. The threshold effects and toxicity levels depend on the specific animal model and experimental conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

The synthesis of 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a halogenated phenol derivative with a piperidine derivative.

Chemical Reactions Analysis

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride has several scientific research applications, including:

    Pharmacology: It is used to study the effects of various drugs and compounds on biological systems.

    Medicine: It is used in the development of new therapeutic agents and in the study of disease mechanisms.

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(2-nitrophenoxy)piperidine hydrochloride: This compound has a similar structure but differs in the position of the nitro group.

    Other piperidine derivatives: These compounds have similar piperidine rings but may have different substituents on the phenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQORYRMODTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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